molecular formula C24H29ClN2O9 B13385171 Amlodipine Maleate,(S)

Amlodipine Maleate,(S)

Cat. No.: B13385171
M. Wt: 524.9 g/mol
InChI Key: TZNOWAJJWCGILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amlodipine Maleate,(S) is a pharmacologically active enantiomer of amlodipine, a widely used antihypertensive medication. Amlodipine belongs to the dihydropyridine class of calcium channel blockers, which are known for their selectivity towards peripheral blood vessels. This compound is primarily used to treat high blood pressure and angina, and it has been shown to possess antioxidant properties and the ability to enhance the production of nitric oxide, a crucial vasodilator .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amlodipine Maleate,(S) can be synthesized through a series of chemical reactions involving the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization with ammonia to form the dihydropyridine ring. The resulting compound is then reacted with maleic acid to form the maleate salt .

Industrial Production Methods: Industrial production of Amlodipine Maleate,(S) typically involves the direct compression method to produce stable tablets. This method ensures the stability and bioavailability of the compound .

Chemical Reactions Analysis

Types of Reactions: Amlodipine Maleate,(S) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Amlodipine Maleate,(S) has a wide range of scientific research applications, including:

Mechanism of Action

Amlodipine Maleate,(S) exerts its effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This inhibition leads to the relaxation of blood vessels, resulting in decreased peripheral resistance and lower blood pressure. The compound also increases myocardial oxygen delivery in patients with vasospastic angina by promoting coronary vasodilation .

Comparison with Similar Compounds

Uniqueness: Amlodipine Maleate,(S) is unique due to its specific enantiomeric form, which provides therapeutic benefits with potentially fewer side effects compared to the racemic mixture. Studies have shown that the (S)-enantiomer is more active and has a better safety profile than the ®-enantiomer .

Properties

IUPAC Name

but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNOWAJJWCGILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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